In-Depth Technical Guide on 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide: Physicochemical Profiling and Synthetic Utility in Drug Discovery
In-Depth Technical Guide on 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide (also known as 2-(4-iodophenoxy)-N-isopropylacetamide) is a highly versatile, bifunctional building block widely utilized in synthetic organic chemistry and drug discovery. The molecule features two critical domains: an electrophilic aryl iodide moiety primed for transition-metal-catalyzed cross-coupling, and an N-isopropyl phenoxyacetamide core that provides favorable pharmacophoric features, including hydrogen bonding capability and lipophilicity. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for its synthesis and downstream application.
Physicochemical and Structural Properties
The structural architecture of this compound makes it an excellent candidate for both library generation and lead optimization. The ether linkage provides conformational flexibility, while the isopropyl amide introduces steric bulk capable of occupying hydrophobic pockets in target proteins.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide |
| CAS Registry Number | 1181039-50-8[1] |
| Molecular Formula | C₁₁H₁₄INO₂ |
| Molecular Weight | 319.14 g/mol |
| SMILES String | CC(C)NC(=O)COc1ccc(I)cc1[1] |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Carbonyl C=O, Ether C-O-C) |
| Rotatable Bonds | 4 |
Mechanistic Reactivity and Applications in Drug Discovery
Cross-Coupling Kinetics of the Aryl Iodide
The iodine atom situated at the para position of the phenoxy ring is highly polarizable. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations), aryl iodides are vastly superior electrophiles compared to their bromide and chloride counterparts. Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), the oxidative addition of the aryl iodide to the Pd(0) active species is extremely rapid[2]. This kinetic advantage often permits reactions to proceed at room temperature or bypasses the need for highly specialized, sterically hindered phosphine ligands.
Pharmacophore Relevance: The Phenoxyacetamide Scaffold
The 2-phenoxyacetamide substructure is a "privileged scaffold" in medicinal chemistry, frequently serving as a core framework for enzyme inhibitors.
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Wnt Signaling Modulation: Derivatives of 2-phenoxyacetamides have been identified via crystallographic fragment screening as potent inhibitors of NOTUM, a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins[3].
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Kinase Inhibition: Recent structure-based virtual screening efforts have discovered phenoxyacetamide derivatives as novel allosteric inhibitors of the BCR-ABL1 kinase. These compounds demonstrate potent synergistic anti-tumor and pro-apoptotic effects in chronic myeloid leukemia (CML) models when combined with existing therapies like asciminib[4].
Experimental Workflows and Methodologies
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and visual/chemical checkpoints to ensure reliability.
Protocol 1: Synthesis via Williamson Ether Synthesis
Objective: Construct the target compound by forming the ether linkage between 4-iodophenol and an alkyl halide.
Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. It is sufficiently basic to deprotonate 4-iodophenol (pKa ~ 9.3) but will not hydrolyze the sensitive amide bond. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the Sₙ2 displacement of the primary chloride.
Step-by-Step Methodology:
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Deprotonation: Charge a flame-dried round-bottom flask with 4-iodophenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes. A color shift to pale yellow confirms the formation of the phenoxide anion.
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Alkylation: Add 2-chloro-N-(propan-2-yl)acetamide (1.1 equiv) dropwise to the stirring suspension.
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Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc 7:3).
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Self-Validating Quench: Pour the reaction mixture into ice-cold distilled water. Because the product is highly lipophilic and insoluble in water, it will immediately precipitate as a solid.
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Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water to remove residual DMF and inorganic salts.
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Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide.
Synthetic workflow for 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide via Williamson ether synthesis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Leverage the aryl iodide moiety to construct a biaryl framework via coupling with an aryl boronic acid.
Causality & Design: Pd(dppf)Cl₂ is chosen as the precatalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry that accelerates reductive elimination while preventing catalyst degradation. A biphasic 1,4-Dioxane/H₂O (4:1) system is employed to ensure the solubility of both the organic substrates and the inorganic base (Na₂CO₃), which is strictly required to activate the boronic acid into a reactive boronate complex for transmetalation[2].
Step-by-Step Methodology:
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Preparation: In a Schlenk tube, combine 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
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Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by sparging with argon for 15 minutes. Critical Step: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species and suppress homocoupling of the boronic acid.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the tube.
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Reaction: Heat the mixture to 90°C for 2–4 hours. The rapid oxidative addition of the C–I bond ensures a short reaction time.
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Self-Validating Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the biphasic mixture through a short pad of Celite. The retention of black particulate matter (palladium black) on the Celite visually confirms the successful precipitation of the spent catalyst.
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Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Suzuki-Miyaura catalytic cycle utilizing 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide.
References
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Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Protocols. URL:[Link]
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Atkinson, B. N., et al. "Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen." MedChemComm, 10(8), 1361-1369 (2019). URL:[Link]
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Sun, Y., et al. "Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening." Molecules, 30(5), 1065 (2025). URL:[Link]
Sources
- 1. 2-(4-iodophenoxy)-N-(propan-2-yl)acetamide | 1181039-50-8 | Buy Now [molport.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Division of Structural Biology [strubi.ox.ac.uk]
- 4. Discovery of N-(2-Acetamidobenzo[ d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
